molecular formula C9H13NO B1581544 2-Methoxyphenethylamine CAS No. 2045-79-6

2-Methoxyphenethylamine

Cat. No.: B1581544
CAS No.: 2045-79-6
M. Wt: 151.21 g/mol
InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenethylamine (IUPAC name: 2-(2-methoxyphenyl)ethylamine) is a substituted phenethylamine derivative with a methoxy group (-OCH₃) at the ortho position of the benzene ring. Its molecular formula is C₉H₁₃NO, molecular weight 151.2056 g/mol, and CAS Registry Number 2045-79-6 . The compound is structurally characterized by a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified with a methoxy substituent. This modification influences its physicochemical properties, reactivity, and biological activity, making it a subject of interest in medicinal chemistry, catalysis, and forensic analysis .

Preparation Methods

Preparation Methods of 2-Methoxyphenethylamine

Catalytic Hydrogenation Amination of Ethylene Glycol Monomethyl Ether

One advanced and efficient method involves the direct catalytic amination of ethylene glycol monomethyl ether using hydrogen and ammonia in a fixed-bed reactor. The process details are as follows:

  • Catalyst Preparation and Activation: A catalyst is packed into a reaction tube and activated by flowing high-purity hydrogen (≥99.999%) at 0.3–0.8 MPa and 200–300 °C for 2–4 hours.
  • Reaction Conditions: A mixture of ethylene glycol monomethyl ether, ammonia gas, and hydrogen gas is introduced into the catalyst bed. The hydrogenation amination reaction proceeds at 200–300 °C (preferably 240–270 °C) and 0.3–1 MPa (preferably 0.5–0.8 MPa).
  • Feed Ratios and Flow Rates: The molar ratio of ethylene glycol monomethyl ether to ammonia to hydrogen is maintained at 1:3–20:0.1–2, preferably 1:5–10:0.5–1.5. The liquid phase space velocity of ethylene glycol monomethyl ether ranges from 0.2 to 1.5 h⁻¹.
  • Product Recovery: After reaction completion, the product mixture is condensed and separated to isolate this compound.

This method offers a direct and streamlined route to this compound with potential for scale-up due to continuous fixed-bed operation and catalyst reuse.

Multi-Step Synthesis via N-Benzyl Thiazolinyl-2-Methoxyethyl Amine Intermediate

Another detailed preparation method involves a multi-step synthetic route with the following key stages:

  • Step 1: Formation of N-Benzyl Thiazolinyl-2-Methoxyethyl Amine Intermediate

    • An acid solution is added dropwise to a benzene solution containing the intermediate at room temperature.
    • The molar ratio of acid solution to the intermediate is controlled between 1.2–2:1.
    • The reaction proceeds for 0.5–3 hours, yielding 2-methoxyethyl amine hydrochloride aqueous solution.
  • Step 2: Azeotropic Dehydration

    • A second benzene solution is added to the hydrochloride aqueous solution in a volume ratio of 1–5:1.
    • The mixture is heated to 80–145 °C for 10–18 hours to perform azeotropic dehydration, removing water to dryness.
  • Step 3: Alkali Treatment and Free Base Generation

    • The dry residue is dissolved in an organic solvent.
    • An alkali reagent is added in a molar ratio of 2–5:1 relative to the precursor.
    • The mixture reacts at room temperature for 8–20 hours to generate free 2-methoxyethyl amine solution.
  • Step 4: Purification

    • The solution is rectified (distilled) to collect the fraction boiling at 82–85 °C.
    • The final product has a purity of >99.7%, water content <0.2%, and total recovery between 56% and 84%.

This method is characterized by careful control of reaction stoichiometry, temperature, and time to ensure high purity and yield of this compound.

Comparative Data Table of Preparation Methods

Parameter Catalytic Hydrogenation Amination (Method 2.1) Multi-Step Synthesis via Intermediate (Method 2.2)
Starting Material Ethylene glycol monomethyl ether N-Benzyl thiazolinyl-2-methoxyethyl amine intermediate
Catalyst Fixed-bed catalyst (type not specified) Not applicable
Reaction Conditions 200–300 °C, 0.3–1 MPa, 2–4 h catalyst activation Room temp for acid addition; 80–145 °C for dehydration; room temp for alkali treatment
Reaction Type Direct hydrogenation amination Acid deprotection, azeotropic dehydration, alkali treatment
Purity of Final Product Not explicitly stated, implied high purity >99.7% purity
Yield / Recovery Not explicitly stated 56%–84% total recovery
Water Content in Product Not specified <0.2%
Process Complexity Single-step continuous flow possible Multi-step batch process
Scalability High, due to fixed-bed reactor Moderate, due to multiple steps and long reaction times

Research Findings and Notes

  • The catalytic hydrogenation amination method represents a modern approach that minimizes intermediate isolation and reduces process steps, which is advantageous for industrial scale production.
  • The multi-step method involving the N-benzyl thiazolinyl intermediate offers very high purity and controlled reaction conditions but requires longer processing times and multiple purification steps.
  • Both methods emphasize the importance of controlling reaction parameters such as temperature, molar ratios, and reaction times to optimize yield and purity.
  • The azeotropic dehydration step in the multi-step synthesis is critical for removing water to prevent side reactions and facilitate the generation of the free amine.
  • The choice of organic solvents and alkali reagents in the multi-step method influences the efficiency of free base formation and product isolation.

Scientific Research Applications

Pharmaceutical Development

2-Methoxyphenethylamine serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in the development of medications targeting neurological disorders. Research indicates that compounds derived from 2-MPEA can modulate neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety disorders.

Case Study: Neurotransmitter Modulation

A study highlighted the role of 2-MPEA derivatives in enhancing serotonin receptor activity, which is vital for mood regulation. This modulation could lead to the development of new antidepressants with fewer side effects compared to existing treatments .

Neuroscience Research

In neuroscience, 2-MPEA is utilized to investigate neurotransmitter systems and their implications in mood disorders. The compound's ability to influence serotonin and dopamine pathways makes it a valuable tool for understanding the biochemical basis of mental health conditions.

Research Findings

  • A study demonstrated that 2-MPEA can act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential therapeutic applications in treating depression .
  • Another investigation focused on its effects on cognitive functions, indicating that 2-MPEA might enhance memory retention through its action on neurotransmitter systems .

Cosmetic Formulations

The cosmetic industry incorporates 2-MPEA due to its potential skin benefits . It is believed to enhance skin hydration and possess antioxidant properties, making it suitable for various skincare products.

Application Example

  • In a formulation study, 2-MPEA was included in a moisturizer that demonstrated improved skin hydration levels compared to control products without the compound .

Flavor and Fragrance Industry

In the flavor and fragrance sector, 2-MPEA is used to create specific flavor profiles and fragrances. Its unique aromatic quality adds depth to various products.

Usage Insights

  • The compound's pleasant scent profile has been leveraged in perfumes and scented products, contributing to its popularity within the industry .

Analytical Chemistry

In analytical chemistry, 2-MPEA is employed as a standard in various analytical methods. It aids in quantifying related compounds, ensuring accuracy in chemical analyses and quality control processes.

Analytical Applications

  • A study utilized gas chromatography-mass spectrometry (GC-MS) techniques involving 2-MPEA as a calibration standard for detecting related phenethylamine derivatives .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Pharmaceutical DevelopmentPrecursor for neurological drugsEnhances serotonin receptor activity
Neuroscience ResearchInvestigating neurotransmitter systemsPotential SSRI effects; cognitive enhancement
Cosmetic FormulationsSkin hydration and antioxidant propertiesImproved hydration levels in formulations
Flavor & FragranceCreating unique scentsPopular in perfumes and scented products
Analytical ChemistryCalibration standard in GC-MSEnsures accuracy in quantifying related compounds

Mechanism of Action

The mechanism of action of 2-Methoxyphenethylamine involves its interaction with various molecular targets, including receptors and enzymes. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

This section compares 2-methoxyphenethylamine with its regioisomers (3- and 4-methoxy derivatives), dimethoxy-substituted analogs, and structurally related compounds (e.g., ether-linked derivatives). Key differences in structure, properties, and applications are highlighted.

2.1. Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₉H₁₃NO 151.2056 2045-79-6 Ortho methoxy group; GC elution order: first among regioisomers .
3-Methoxyphenethylamine C₉H₁₃NO 151.2056 2035-85-2* Meta methoxy group; intermediate GC elution .
4-Methoxyphenethylamine C₉H₁₃NO 151.2056 156-38-7 Para methoxy group; GC elution order: last among regioisomers .
2,5-Dimethoxyphenethylamine C₁₀H₁₅NO₂ 181.23 3168-09-2 Two methoxy groups; higher lipophilicity; releases NOₓ upon combustion .
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ 167.21 53815-60-4 Ether linkage instead of direct methoxy; distinct synthetic routes .

*CAS number approximated based on catalog data .

  • GC-MS Behavior :

    • This compound elutes first in gas chromatography, followed by 3- and 4-methoxy isomers. This order correlates with decreasing polarity due to methoxy position .
    • In EI-MS, 2-methoxy derivatives produce a higher relative abundance of the m/z 91 fragment (tropylium ion) compared to 4-methoxy isomers, which favor m/z 121 (methoxy-substituted benzyl fragment) .
  • Safety Profiles :

    • This compound and its 2,5-dimethoxy analog both cause severe skin/eye damage (GHS Category 1B/1). However, the dimethoxy compound poses additional hazards, including nitrogen oxide release during combustion .

Biological Activity

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine derivative that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activities of 2-MPEA, supported by research findings, data tables, and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_9H13_13NO
  • Molecular Weight : 151.21 g/mol

Its ability to cross the blood-brain barrier suggests potential applications in mood enhancement and cognitive function studies .

Antioxidant Activity

Research indicates that 2-MPEA exhibits significant antioxidant properties. A study evaluated various 2-methoxyphenols, including 2-MPEA, using the DPPH radical-scavenging assay. The results showed a linear relationship between antioxidant activity and ionization potential, suggesting that structural modifications can enhance its efficacy as an antioxidant .

Table 1: Antioxidant Activity of 2-Methoxyphenols

CompoundIC50 (µM)Antioxidant Mechanism
Curcumin5.0Radical scavenging
Dehydrodiisoeugenol6.5COX-2 inhibition
This compound 12.0 Radical scavenging

Anti-Inflammatory Activity

The anti-inflammatory effects of 2-MPEA have been linked to its ability to inhibit cyclooxygenase-2 (COX-2) activity. In vitro studies demonstrated that 2-MPEA could reduce lipopolysaccharide (LPS)-induced COX-2 gene expression in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-MPEA and its derivatives. A study focused on imine and β-lactam derivatives based on 2-MPEA showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains. The findings suggest that modifications to the 2-MPEA structure can enhance its antibacterial effectiveness .

Table 2: Antibacterial Activity of 2-MPEA Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Imine Derivative16 µg/mLMRSA
β-Lactam Derivative8 µg/mLMRSA
This compound 32 µg/mL MRSA

Case Studies on Toxicity

Despite its beneficial properties, there are reports of toxicity associated with phenethylamines, including 2-MPEA. A retrospective study on phenethylamine poisonings indicated that severe cases often involved poly-drug use, leading to complications such as seizures and rhabdomyolysis. The study reported instances where patients exhibited elevated creatine phosphokinase (CPK) levels post-ingestion .

Table 3: Summary of Phenethylamine Poisoning Cases

Case NumberAgeSymptomsCPK Level (IU/L)Outcome
Case 126Seizures, hyperthermia>1000Fatal
Case 221Dyspnea, convulsions>1288Recovered
Case 330Cardiac arrest>1500Intensive care

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Methoxyphenethylamine derivatives, and how can purity be optimized?

  • Methodology : The synthesis typically involves condensation, reduction (e.g., using NaBH₄ in methanol), and alkylation steps. Key factors include:

  • Temperature control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation during reduction .
  • pH optimization : Adjust reaction pH to stabilize intermediates and minimize side reactions .
  • Purification : Use column chromatography or recrystallization with solvents like ethanol to isolate high-purity products. Analytical techniques such as HPLC or NMR validate purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Mitigation strategies :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Emergency procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

Q. How is this compound characterized structurally and functionally in pharmacological studies?

  • Analytical techniques :

  • Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., methoxy, amine) .
  • Mass spectrometry : Determine molecular weight and fragmentation patterns .
  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) quantify affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodology :

  • Structural-activity analysis : Use QSAR models to evaluate how substituent positions (e.g., 2-methoxy vs. 4-methoxy) impact receptor binding .
  • In vitro validation : Compare isomer activities via competitive binding assays (e.g., rat brain tissue studies) to clarify discrepancies .
  • Meta-analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to assess bias or methodological variability in published data .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

  • Experimental design :

  • Stepwise monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction times .
  • Catalyst selection : Test palladium or nickel catalysts for hydrogenation steps to improve efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates in alkylation .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in biological assays?

  • Stability testing :

  • pH-dependent degradation : Incubate the compound in buffers (pH 3–9) and quantify decomposition via UV-Vis spectroscopy .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions (-20°C for long-term stability) .

Q. What computational methods predict the metabolic pathways of this compound derivatives?

  • In silico approaches :

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to identify potential metabolites .
  • ADME prediction : Software like Schrödinger’s QikProp estimates bioavailability and metabolic half-life .
  • Validation : Compare predictions with in vitro hepatocyte assays .

Q. Data Contradiction Analysis

Q. Why do structural analogs of this compound exhibit vastly different receptor affinities despite minor substituent changes?

  • Case study : 2-Methoxy vs. 4-methoxy positional isomers show divergent serotonin receptor activities due to steric hindrance or electronic effects .
  • Resolution :

  • Crystallography : Solve receptor-ligand co-crystal structures to map binding pockets .
  • Free-energy calculations : Use molecular dynamics simulations to quantify binding energy differences .

Q. How can conflicting results in toxicity studies of this compound derivatives be reconciled?

  • Root causes : Variability in cell lines, assay protocols, or impurity profiles.
  • Solutions :

  • Standardized assays : Adopt OECD guidelines for cytotoxicity testing (e.g., MTT assays in HepG2 cells) .
  • Batch analysis : Compare impurity profiles (via LC-MS) across studies to rule out contaminants .

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPCNMLEVZGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174412
Record name 4-Methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045-79-6
Record name 2-Methoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87YWS9XM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedures C and D from 2-methoxyphenylacetic acid and methylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 1-methoxy-2-(2-nitro-vinyl)-benzene (I-13a: 4.5 g, 25.1396 mmol) in dry THF (50 mL) was reacted with LAH (1.91 g, 50.2793 mmol) in dry THF (50 mL) to afford 2.7 g of the crude product which was used in the next step without further purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxyphenethylamine
2-Methoxyphenethylamine
2-Methoxyphenethylamine
2-Methoxyphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.